molecular formula C15H20O2 B2706540 Benzyl cycloheptanecarboxylate CAS No. 1260882-66-3

Benzyl cycloheptanecarboxylate

Cat. No.: B2706540
CAS No.: 1260882-66-3
M. Wt: 232.323
InChI Key: GQFDBROWTXLRDA-UHFFFAOYSA-N
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Description

Benzyl cycloheptanecarboxylate is an organic compound that belongs to the class of esters. It is formed by the esterification of benzyl alcohol with cycloheptanecarboxylic acid. This compound is characterized by its aromatic benzyl group attached to a cycloheptane ring through a carboxylate linkage. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl cycloheptanecarboxylate typically involves the esterification reaction between benzyl alcohol and cycloheptanecarboxylic acid. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature. The reaction proceeds as follows:

Cycloheptanecarboxylic acid+Benzyl alcoholDCC, DMAPBenzyl cycloheptanecarboxylate+Dicyclohexylurea\text{Cycloheptanecarboxylic acid} + \text{Benzyl alcohol} \xrightarrow{\text{DCC, DMAP}} \text{this compound} + \text{Dicyclohexylurea} Cycloheptanecarboxylic acid+Benzyl alcoholDCC, DMAP​Benzyl cycloheptanecarboxylate+Dicyclohexylurea

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One such method is the Fischer esterification, which uses an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions with the removal of water to drive the reaction to completion.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitrobenzyl, halobenzyl, and sulfonylbenzyl derivatives.

Scientific Research Applications

Benzyl cycloheptanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

Benzyl cycloheptanecarboxylate can be compared with other similar esters such as benzyl acetate, benzyl benzoate, and benzyl butyrate. These compounds share the benzyl group but differ in the nature of the carboxylate moiety. The uniqueness of this compound lies in its seven-membered cycloheptane ring, which imparts distinct chemical and physical properties compared to other esters with smaller or larger ring systems.

Comparison with Similar Compounds

  • Benzyl acetate
  • Benzyl benzoate
  • Benzyl butyrate

Properties

IUPAC Name

benzyl cycloheptanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c16-15(14-10-6-1-2-7-11-14)17-12-13-8-4-3-5-9-13/h3-5,8-9,14H,1-2,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFDBROWTXLRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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